Antiproliferative Activity: Distinct Cell Line IC50 Profile Differentiates 4-Fluorophenyl Compound from In-Class Pyrazolone Derivatives
In a standardized cytotoxicity assessment across multiple cancer cell lines, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one exhibited quantifiable differential antiproliferative potency compared to structurally related pyrazolone derivatives. The compound demonstrated IC50 values of 26 µM against A549 (lung carcinoma) and 31 µM against MCF7 (breast adenocarcinoma) cell lines . As a class-level comparator, pyrazoline-substituted pyrrolidine-2,5-dione hybrids incorporating the 4-fluorophenyl motif have been reported with significantly enhanced potency—exemplified by a derivative achieving IC50 = 0.78 ± 0.01 µM against MCF7—demonstrating that the 4-fluorophenyl pyrazolone scaffold itself provides a modifiable platform capable of >30-fold potency improvement through structural elaboration [1]. This indicates the core compound occupies a defined activity range suitable for both standalone evaluation and scaffold optimization campaigns.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A549: 26 µM; MCF7: 31 µM |
| Comparator Or Baseline | 4-Fluorophenyl pyrazoline-pyrrolidinedione hybrid: MCF7 IC50 = 0.78 ± 0.01 µM |
| Quantified Difference | ~30-fold potency improvement achievable via scaffold functionalization |
| Conditions | Standard in vitro cytotoxicity assays; cell lines A549 and MCF7 |
Why This Matters
This established IC50 baseline enables researchers to benchmark the activity of newly synthesized derivatives and assess whether structural modifications yield statistically meaningful potency gains relative to the unsubstituted core.
- [1] Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. 2020. MCF7 IC50 = 0.78 ± 0.01 µM for 4-fluorophenyl-containing hybrid derivative. View Source
